
3-Phenylpropyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpropyl cyclohexanecarboxylate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound consists of a cyclohexane ring attached to a carboxylate group, which is further linked to a 3-phenylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl cyclohexanecarboxylate typically involves the esterification reaction between cyclohexanecarboxylic acid and 3-phenylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous ethanol or methanol
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the reaction. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation.
化学反応の分析
Types of Reactions
3-Phenylpropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanecarboxylic acid and 3-phenylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-phenylpropanol
Reduction: Cyclohexanemethanol and 3-phenylpropanol
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of 3-Phenylpropyl cyclohexanecarboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects through specific pathways.
類似化合物との比較
Similar Compounds
Methyl cyclohexanecarboxylate: Similar ester structure but with a methyl group instead of a 3-phenylpropyl group.
Ethyl cyclohexanecarboxylate: Similar ester structure but with an ethyl group instead of a 3-phenylpropyl group.
3-Phenylpropyl acetate: Similar ester structure but with an acetate group instead of a cyclohexanecarboxylate group.
Uniqueness
3-Phenylpropyl cyclohexanecarboxylate is unique due to the presence of both a cyclohexane ring and a 3-phenylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in the fragrance and pharmaceutical industries.
特性
CAS番号 |
70275-61-5 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
3-phenylpropyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H22O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2 |
InChIキー |
HNNOWLIDJUXQBP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)OCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


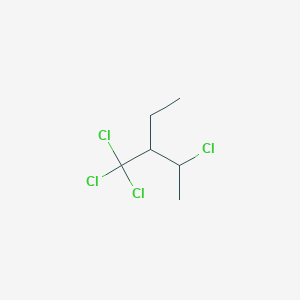
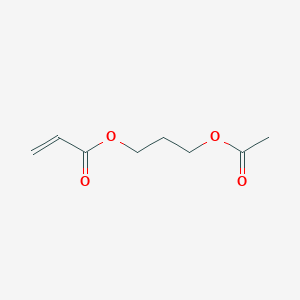


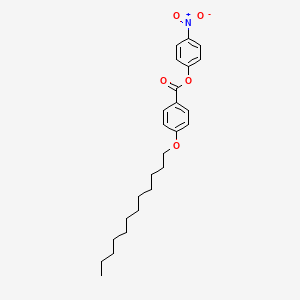
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
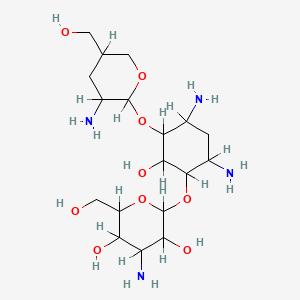

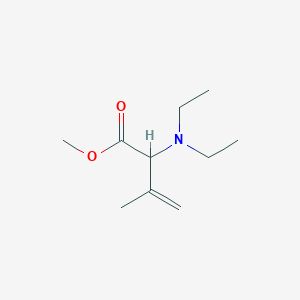
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
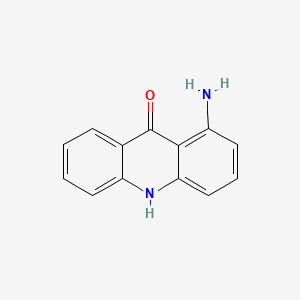

![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
